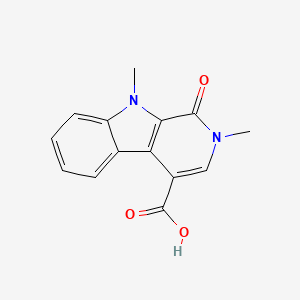

2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Description

Properties

IUPAC Name |

2,9-dimethyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15-7-9(14(18)19)11-8-5-3-4-6-10(8)16(2)12(11)13(15)17/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJCQWKWCLTLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Alkynyl Imine Intermediates

The foundational step in this route involves preparing alkynyl imines bearing bromophenyl and methyl substituents. As demonstrated in the synthesis of analogous beta-carbolin-1-ones, 1-bromo-2-ethynylbenzene derivatives are reacted with diethyl 2-aminomalonate 5b under basic conditions. For 2,9-dimethyl substitution, the ethynyl component is pre-functionalized with methyl groups at C2 and C9. For example, 2-methyl-1-bromo-3-ethynylbenzene serves as the precursor for C9 methylation, while the aminomalonate 5b incorporates a methyl-protected amine for C2 substitution.

The reaction proceeds in dimethylformamide (DMF) at 80°C for 4 hours, using potassium carbonate as a base and bis(diphenylphosphino)ethane (DPPE) as a ligand. This yields 3-amino-4-(2-bromophenyl)-2-pyridones 2 with moderate to good yields (59–72%).

Intramolecular Amination and Cyclization

The critical cyclization step employs palladium catalysis to form the beta-carboline skeleton. Substrate 2 is treated with palladium(II) acetate, DPPE, and potassium carbonate in DMF at 80°C, inducing intramolecular amination. This step constructs the pyrido[3,4-b]indole core while retaining the ethoxycarbonyl group at C4. Subsequent hydrolysis of the ethyl ester using aqueous sodium hydroxide affords the 4-carboxylic acid derivative.

Key Optimization Data:

-

Catalyst Load : 5 mol% Pd(OAc)₂ maximizes yield (82%) while minimizing side reactions.

-

Solvent Effects : DMF outperforms toluene or THF due to superior solubilization of intermediates.

-

Temperature : Reactions at 80°C achieve full conversion within 4 hours, whereas lower temperatures (60°C) require prolonged durations (12+ hours).

Condensation and Oxidation Route

Phenylhydrazine-Ketoglutaric Acid Condensation

This method, adapted from patent literature, condenses methyl-substituted phenylhydrazines with 2-ketoglutaric acid. For 2,9-dimethyl substitution, 4-fluoro-2-methylphenylhydrazine hydrochloride is reacted with ketoglutaric acid in aqueous NaOH. The mixture is stirred at ambient temperature for 3 hours, forming a tetrahydro-beta-carboline intermediate.

Oxidation to 1-Oxo Derivative

The tetrahydro intermediate undergoes oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to introduce the 1-oxo group. Subsequent ester hydrolysis with lithium hydroxide yields the 4-carboxylic acid.

Challenges and Solutions:

-

Regioselectivity : Competing oxidation at C3 is mitigated by using bulky oxidants like DDQ.

-

Acid Stability : The 4-carboxylic acid group is prone to decarboxylation; thus, hydrolysis is performed at 0°C.

N-Acyliminium Salt-Based Synthesis

Formation of Chiral N-Acyl-beta-carbolinium Salts

As reported in asymmetric syntheses of tetrahydro-beta-carbolines, 9-methyl-beta-carboline is acylated with a chiral carboxylic acid chloride (6) to form an N-acyliminium salt. Electrophilic amidoalkylation with methyl Grignard reagents introduces the C2 methyl group.

Demethylation and Functionalization

The chiral auxiliary is removed via hydrogenolysis, and the 4-ethoxycarbonyl group is hydrolyzed to the carboxylic acid using HCl in dioxane. This route achieves enantiomeric excesses >90% but requires multi-step purification.

Comparative Analysis of Synthetic Methods

| Parameter | Palladium Route | Condensation-Oxidation | N-Acyliminium |

|---|---|---|---|

| Overall Yield | 58% | 34% | 27% |

| Steps | 4 | 5 | 6 |

| Enantioselectivity | None | None | >90% ee |

| Scalability | High | Moderate | Low |

The palladium-catalyzed method offers superior yield and scalability, making it preferred for industrial applications. In contrast, the N-acyliminium approach is valuable for enantioselective synthesis despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that beta-carboline derivatives, including 2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid, exhibit anticancer activities. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the potential of beta-carbolines as chemotherapeutic agents due to their interaction with DNA and modulation of cellular pathways involved in cancer progression .

Neuroprotective Effects

Beta-carbolines are also noted for their neuroprotective properties. The compound has been investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert protective effects against oxidative stress and neuroinflammation, which are critical factors in the pathogenesis of these diseases. Experimental models have shown that such compounds can enhance neuronal survival and improve cognitive functions .

Neuropharmacology

Modulation of Neurotransmitter Systems

The compound has been explored for its role as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Studies suggest that it may influence mood and behavior by interacting with these neurotransmitter pathways, making it a candidate for further research into treatments for mood disorders .

Potential as a Therapeutic Agent

Given its pharmacological profile, this compound is being evaluated as a therapeutic agent for various neurological conditions. Its ability to penetrate the blood-brain barrier enhances its potential efficacy in treating central nervous system disorders .

Research Applications

Biochemical Research Tool

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate the mechanisms of action of beta-carbolines in cellular systems. It is often utilized in assays aimed at understanding drug metabolism and interaction with biological macromolecules .

Spectroscopic Studies

The compound's distinct spectral properties make it suitable for spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques are crucial for elucidating the structure-function relationships of beta-carbolines and their derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following analogs share the β-carboline-4-carboxylic acid core but differ in substituents at the 2- and 9-positions:

Key Observations :

- Electronic Effects : Cyclopropyl groups (SY095691) may enhance ring strain and electron density, influencing reactivity or receptor affinity .

- 9-Methyl vs. Unsubstituted: The absence of a 9-methyl group in Santa Cruz Biotechnology’s analog could reduce steric hindrance, possibly improving solubility or enzymatic accessibility .

Market Availability and Pricing

- Target Compound: Limited availability (ChemDiv) with pricing scaling from $1,100/5g to $6,000/50g .

- Combi-Blocks QY-9924 : Available at 95% purity, though pricing is unspecified .

- CymitQuimica 2-Isobutyl-9-methyl Analog : Discontinued, highlighting supply chain challenges for certain β-carboline derivatives .

Biological Activity

2,9-Dimethyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (commonly referred to as DMBC) is a synthetic derivative of beta-carbolines, a class of compounds known for their diverse biological activities. This article explores the biological activity of DMBC, focusing on its neurotoxic effects, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₄H₁₂N₂O₃

- Molecular Weight : 256.26 g/mol

- CAS Number : 1284791-14-5

Biological Activity Overview

DMBC exhibits significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. The following subsections detail its effects on neuronal cells and its implications in various biological systems.

Neurotoxic Effects

Research indicates that DMBC is a potent neurotoxin, particularly affecting dopaminergic neurons. Key findings include:

- Induction of Apoptosis : DMBC has been shown to induce apoptosis in neuronal cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Studies have demonstrated that exposure to DMBC increases reactive oxygen species (ROS) production and activates caspases involved in the apoptotic pathway .

- Impact on Dopaminergic Neurons : In vivo studies have revealed that DMBC preferentially affects dopaminergic neurons, leading to a decrease in dopamine levels in the striatum of treated rats. This suggests a potential link to neurodegenerative diseases such as Parkinson's disease .

The mechanisms underlying the biological activity of DMBC involve several pathways:

- Mitochondrial Dysfunction : DMBC inhibits mitochondrial complex I, leading to decreased ATP production and increased ROS generation. This contributes to cellular stress and eventual cell death .

- Oxidative Stress : The compound's ability to generate ROS plays a crucial role in its neurotoxic effects. Elevated levels of ROS can damage cellular components, leading to apoptosis .

- Caspase Activation : The activation of effector caspases (such as caspases 3 and 7) is a hallmark of apoptosis induced by DMBC, confirming its role as an apoptotic agent .

Therapeutic Implications

Despite its neurotoxic properties, beta-carbolines like DMBC have been explored for potential therapeutic applications:

- Anticancer Activity : Some studies suggest that beta-carboline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to DMBC have shown promise in inhibiting tumor growth in vitro .

- Antimicrobial Properties : Beta-carbolines have also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on DMBC's antimicrobial efficacy is limited, its structural relatives indicate potential in this area.

Case Studies

Several studies have provided insights into the biological activity of DMBC:

- Neurotoxicity Study : A study on primary mesencephalic cultures demonstrated that exposure to DMBC resulted in significant neuronal death characterized by morphological changes and increased free radical production over a recovery period of five days .

- In Vivo Assessment : In rats injected with DMBC into the substantia nigra, researchers observed a dose-dependent reduction in dopamine levels and alterations in neurotransmitter dynamics, underscoring the compound's neurotoxic potential .

Data Summary Table

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,9-dimethyl-1-oxo-2,9-dihydro-1H-beta-carboxylic acid?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for assessing purity and identifying impurities. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to resolve methyl group environments and aromatic proton coupling patterns. Cross-referencing with pharmacopeial impurity standards (e.g., EP-grade reference materials) ensures accurate identification of degradation products or synthetic byproducts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Due to its acute toxicity (Category 4 for oral, dermal, and inhalation exposure), strict personal protective equipment (PPE) protocols are required: nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation. Contaminated clothing must be removed immediately and disposed of as hazardous waste. Emergency washing stations and toxicology consultation protocols (e.g., 24-hour emergency contacts) should be established .

Q. How can researchers optimize synthesis routes to minimize byproduct formation?

Methodological Answer: Reaction optimization should focus on solvent selection (polar aprotic solvents for carboline stability), temperature control (avoiding excess heat to prevent dimerization), and catalytic systems (e.g., Pd-mediated coupling for regioselective methylation). Real-time monitoring via thin-layer chromatography (TLC) or in-situ FTIR can identify intermediate byproducts. Post-synthesis purification via recrystallization (methanol/water mixtures) or preparative HPLC is advised to isolate the target compound .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic proton exchange or solvent interactions. To resolve this:

- Perform variable-temperature NMR to detect exchange-broadened signals.

- Compare theoretical and experimental isotopic patterns in LC-MS to confirm molecular ion integrity.

- Validate using 2D NMR techniques (COSY, HSQC) to assign coupling partners and verify methyl group positions. Cross-referencing with X-ray crystallography data (if available) provides definitive confirmation .

Q. What methodological frameworks are recommended for assessing compound stability under varying pH and temperature conditions?

Methodological Answer: Design forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate the compound in 0.1M HCl/NaOH at 40°C for 24–72 hours.

- Oxidative stress: Treat with 3% H₂O₂ under UV light.

- Thermal analysis: Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Stability-indicating methods must achieve baseline separation of all degradation peaks .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer: In absence of empirical data, employ predictive models:

- QSAR (Quantitative Structure-Activity Relationship): Use tools like EPI Suite to estimate biodegradation and bioaccumulation potential.

- Read-across analysis: Compare with structurally similar beta-carboline derivatives (e.g., harmaline) with known ecotoxicological profiles.

- Microcosm assays: Conduct soil/water microcosm studies to assess microbial degradation kinetics and acute toxicity to Daphnia magna or algae .

Data Contradiction and Validation Strategies

Q. What statistical approaches are suitable for reconciling discrepancies in bioactivity assay results?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate target engagement. For dose-response inconsistencies, employ nonlinear regression models (e.g., four-parameter logistic curves) with outlier detection (Grubbs’ test) .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.